4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride
Description
4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride is a piperidine derivative featuring a biphenyl ether substituent at the 4-position of the piperidine ring. Its structure combines a rigid biphenyl moiety with a flexible ethyloxy linker, which may influence its pharmacokinetic properties, such as solubility, membrane permeability, and receptor-binding affinity.
Properties
IUPAC Name |
4-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-4-5-9-19(18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKJQUGRCNCODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-07-9 | |
| Record name | Piperidine, 4-[2-([1,1′-biphenyl]-2-yloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride typically involves the reaction of 2-(2-bromophenyl)ethyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Neuropharmacology
Research has indicated that piperidine derivatives exhibit significant activity as acetylcholinesterase inhibitors. For instance, compounds similar to 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. A study demonstrated that modifications to the piperidine structure could enhance inhibitory potency against AChE, which is crucial in treating neurodegenerative diseases such as Alzheimer's disease .
Key Findings:
- Potency: Certain derivatives showed IC50 values in the low nanomolar range, indicating strong inhibitory effects on AChE.
- Mechanism of Action: The basic quality of the nitrogen atom in the piperidine ring plays a crucial role in enhancing activity against AChE .
Dopamine Reuptake Inhibition
Another area of application is in the modulation of dopamine levels. Similar compounds have been identified as selective dopamine reuptake inhibitors (DRIs), which are vital in treating disorders like depression and attention deficit hyperactivity disorder (ADHD). The structural similarity of 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine to known DRIs suggests potential efficacy in this domain .
Research Insights:
- Selectivity: Compounds within this class have shown selectivity for dopamine receptors, potentially leading to fewer side effects compared to non-selective agents.
- Therapeutic Potential: The ability to enhance dopaminergic signaling positions these compounds as promising candidates for further development.
Organic Synthesis
In organic chemistry, derivatives of piperidine serve as intermediates in synthesizing complex molecules. The unique structural features of 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine allow it to participate in various synthetic pathways, including the formation of rigid macromolecules for nanotechnology applications .
Synthetic Applications:
- Intermediates: Utilized in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Potential use in developing water-soluble oligomers that can serve as scaffolds in biochemical applications.
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-([1,1’-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Substituent Bulk and Solubility :
- The biphenyl group in the target compound introduces significant hydrophobicity compared to the diphenylmethoxy group in , which may reduce aqueous solubility but enhance blood-brain barrier penetration.
- The carbamate-containing analog in has higher molecular weight (480.05 g/mol) and likely lower solubility due to its extended aromatic and aliphatic chains.
This contrasts with the electron-rich biphenyl group in the target compound, which may stabilize π-π interactions in receptor binding.
Pharmacological Implications: Piperidine derivatives with diphenylmethoxy groups (e.g., ) are often intermediates in antipsychotic drugs (e.g., benperidol analogs), suggesting the target compound may share synthetic utility. The carbamate analog in includes a benzyl(methyl)aminoethyl chain, which could enhance binding to amine receptors or enzymes like acetylcholinesterase.
Biological Activity
4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride, commonly known by its chemical formula and CAS Number 1220037-07-9, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antiviral properties, receptor interactions, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 325.86 g/mol
- MDL Number : MFCD13560374
- Hazard Classification : Irritant .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its interactions with neurotransmitter receptors and its antiviral properties.
Antiviral Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral activity against beta-coronaviruses. For instance, a related compound demonstrated an effective concentration (EC50) of 1.25 µM against SARS-CoV-2, indicating its potential as an antiviral agent .
Table 1: Antiviral Activity of Related Compounds
| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | SARS-CoV-2 | 1.25 | 100 | 80 |
| Compound B | MERS-CoV | 3.4 | 75 | 22 |
Note: CC50 refers to the concentration at which 50% of cells are viable.
Receptor Interaction Studies
The compound's interaction with dopamine receptors has also been studied. It is hypothesized that similar piperidine derivatives may act selectively on the D3 dopamine receptor without significant activity on the D2 receptor. This selectivity is crucial for developing therapeutics aimed at neuropsychiatric disorders while minimizing side effects associated with D2 receptor activation .
Table 2: Receptor Activity Profile
| Receptor Type | Agonist Activity (EC50 nM) | Antagonist Activity (IC50 nM) |
|---|---|---|
| D3 | 710 | Not Applicable |
| D2 | Not Active | >100,000 |
Case Studies
One notable case study involved the synthesis and evaluation of a series of analogs based on the piperidine structure. These analogs were tested for their ability to promote β-arrestin translocation mediated by the D3 receptor. The findings suggested that modifications to the biphenyl moiety could enhance receptor selectivity and potency .
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHNO·HCl | Inferred |
| Solubility | Soluble in DMSO, methanol; insoluble in hexane | |
| Melting Point | 155–160°C (estimated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
